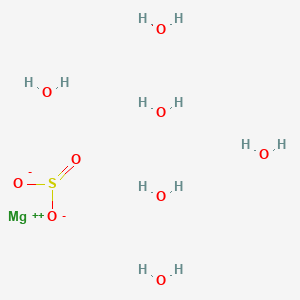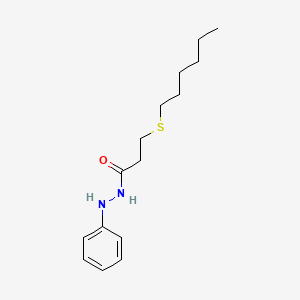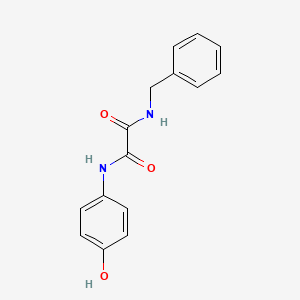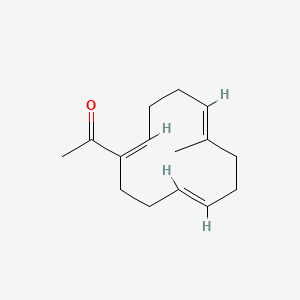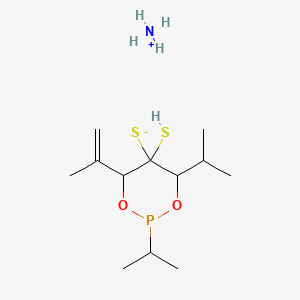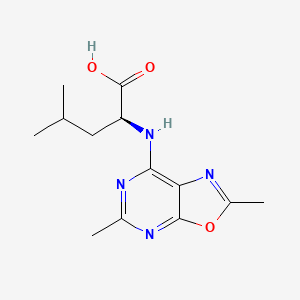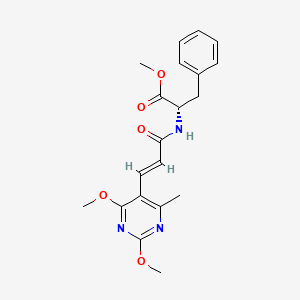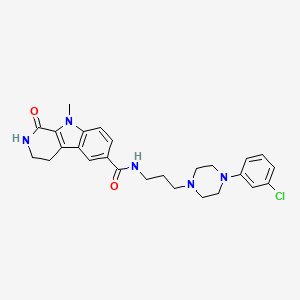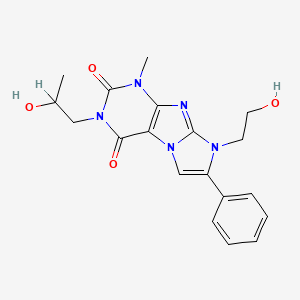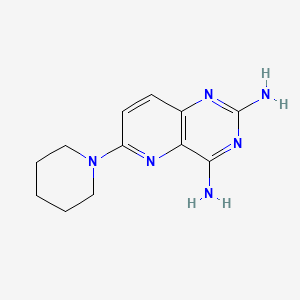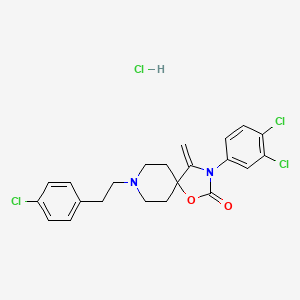
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-(3,4-dichlorophenyl)-4-methylene-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(45)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-(3,4-dichlorophenyl)-4-methylene-, monohydrochloride is a complex organic compound It features a spirocyclic structure with multiple functional groups, including a methylene group and chlorinated phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-(3,4-dichlorophenyl)-4-methylene-, monohydrochloride typically involves multi-step organic reactions. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the chlorinated phenyl groups via electrophilic aromatic substitution.
- Formation of the methylene group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-(3,4-dichlorophenyl)-4-methylene-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methylene group to a carbonyl group.
Reduction: Reduction of the chlorinated phenyl rings to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions at the chlorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
- Oxidation products may include ketones or aldehydes.
- Reduction products may include dechlorinated phenyl derivatives.
- Substitution products may include various substituted phenyl derivatives.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives with different substituents.
- Spirocyclic compounds with similar structural features.
- Chlorinated phenyl compounds with similar functional groups.
Uniqueness
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-chlorophenyl)ethyl)-3-(3,4-dichlorophenyl)-4-methylene-, monohydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
134069-96-8 |
|---|---|
Molecular Formula |
C22H22Cl4N2O2 |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
8-[2-(4-chlorophenyl)ethyl]-3-(3,4-dichlorophenyl)-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C22H21Cl3N2O2.ClH/c1-15-22(29-21(28)27(15)18-6-7-19(24)20(25)14-18)9-12-26(13-10-22)11-8-16-2-4-17(23)5-3-16;/h2-7,14H,1,8-13H2;1H |
InChI Key |
XVFPHMGHSWAJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC(=O)N1C4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


